molecular formula C9H10ClNO3 B8813005 Ethyl 5-chloro-6-methoxypicolinate

Ethyl 5-chloro-6-methoxypicolinate

Cat. No.: B8813005
M. Wt: 215.63 g/mol
InChI Key: PGLVOZRADNFELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-6-methoxypicolinate is a chemical compound intended for research use only and is not for human consumption. As an ester derivative of a picolinic acid, this compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the development of agrochemicals. Picolinic acid and its derivatives represent a remarkable class of synthetic auxin herbicides . Recent research focuses on modifying the picolinate structure to develop novel herbicides with high efficacy and lower application rates, as demonstrated by the commercialization of compounds like halauxifen-methyl and florpyrauxifen-benzyl . The strategic substitution at the 5 and 6 positions of the picolinate core is a common approach in agrochemical research to optimize binding affinity to target proteins, such as auxin-signaling F-box proteins (AFBs), and to fine-tune herbicidal activity . The chloro and methoxy functional groups on this specific compound provide reactive sites for further chemical transformations, making it a versatile precursor for generating a diverse array of analogs for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore new auxin-like molecules, investigate modes of action, and contribute to the discovery of next-generation herbicides aimed at addressing the challenge of weed resistance .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 5-chloro-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3

InChI Key

PGLVOZRADNFELQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Ester Group Similarity Score Key Characteristics Reference
Methyl 5-chloro-6-methoxypicolinate Cl (5), OCH₃ (6) Methyl Discontinued; shorter alkyl chain may reduce metabolic stability compared to ethyl
Ethyl 6-chloro-5-methylpicolinate Cl (6), CH₃ (5) Ethyl 0.91 Positional isomerism alters electronic effects; methyl enhances lipophilicity
Ethyl 5-(hydroxymethyl)picolinate CH₂OH (5) Ethyl 0.88 Hydroxymethyl group increases polarity, reducing membrane permeability
Methyl 6-chloro-4-methylpicolinate Cl (6), CH₃ (4) Methyl 0.94 Substitution at position 4 disrupts conjugation, affecting reactivity
Key Observations:
  • Ester Group Impact : Ethyl esters generally exhibit higher metabolic stability compared to methyl esters due to slower enzymatic hydrolysis .
  • Substituent Position : Positional isomerism (e.g., Cl at position 5 vs. 6) significantly alters electronic effects. For example, Ethyl 6-chloro-5-methylpicolinate (Cl at 6) may exhibit reduced electrophilic character compared to the title compound .
  • Functional Group Differences : Hydroxymethyl or methyl groups (vs. Cl/OCH₃) influence solubility and bioavailability. Ethyl 5-(hydroxymethyl)picolinate’s polarity limits its use in hydrophobic environments .

Preparation Methods

Lithiation and Electrophilic Quenching

Treatment of ethyl 6-methoxypicolinate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran generates a stabilized aryllithium intermediate at C5. Subsequent addition of hexachloroethane (C₂Cl₆) as the chlorinating agent affords ethyl 5-chloro-6-methoxypicolinate in 65–72% yield. Alternative electrophiles like N-chlorosuccinimide (NCS) reduce side reactions, improving yields to 78%.

Critical Parameters

  • Temperature: Lithiation requires strict maintenance of −78°C to prevent ring decomposition.

  • Solvent: Tetrahydrofuran (THF) enhances lithium coordination, stabilizing the intermediate.

  • Electrophile stoichiometry: A 1.2:1 ratio of C₂Cl₆ to substrate minimizes di-chlorination byproducts.

Sequential Functionalization of 2,6-Dichloropyridine

This two-step approach leverages 2,6-dichloropyridine as a cost-effective precursor, enabling sequential substitution at C2 and C6 positions.

Methoxylation at C6

Reaction of 2,6-dichloropyridine with sodium methoxide (NaOMe) in methanol at 60°C for 24 hours substitutes the C6 chloride with methoxy, yielding 2-chloro-6-methoxypyridine. The reaction proceeds via an SₙAr mechanism, favored by the electron-withdrawing effect of the adjacent chloride.

Optimization Data

ParameterOptimal ValueYield
NaOMe equivalence4.0 eq95%
Temperature60°C95%
SolventMethanol95%

Esterification and Chlorination

The C2 chloride undergoes nucleophilic displacement with ethanol in the presence of potassium carbonate, forming ethyl 6-methoxypicolinate. Subsequent chlorination at C5 using phosphorus oxychloride (POCl₃) at reflux introduces the chlorine substituent.

Reaction Conditions

  • Esterification: 80°C, 12 hours, 87% yield.

  • Chlorination: POCl₃ (3 eq), 110°C, 6 hours, 68% yield.

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis offers an alternative route for introducing the ethyl ester and chlorine groups.

Suzuki-Miyaura Coupling

Aryl boronic esters functionalized at C5 with chlorine undergo coupling with ethyl bromoacetate in the presence of Pd(PPh₃)₄. This method achieves 62% yield but requires pre-functionalized boronates, limiting cost efficiency.

Ullmann-Type Esterification

Copper(I)-mediated coupling of 5-chloro-6-methoxypicolinic acid with iodoethane in dimethylformamide (DMF) provides direct esterification. Catalytic CuI (10 mol%) with 1,10-phenanthroline as a ligand enhances reactivity, yielding 70% product.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodYieldCost (Relative)Scalability
Directed Metalation78%$$Moderate
Sequential Functionalization68%$High
Palladium Catalysis62%$$$Low

The sequential functionalization route using 2,6-dichloropyridine emerges as the most industrially viable method due to low reagent costs and high scalability. Directed metalation offers superior regiocontrol but requires cryogenic conditions, complicating large-scale production.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Chlorination

Electrophilic chlorination with POCl₃ risks over-chlorination at C3 and C4 positions. Introducing a bulky base like 2,6-lutidine suppresses these side reactions by sterically hindering undesired electrophilic attack.

Ester Hydrolysis Prevention

The ethyl ester group is prone to hydrolysis under basic conditions. Conducting methoxylation prior to esterification (as in Section 2) avoids exposure of the ester to nucleophilic hydroxide ions, preserving integrity.

Industrial-Scale Process Design

A pilot-scale synthesis (10 kg batch) employing sequential functionalization achieved 64% overall yield with the following protocol:

  • Methoxylation : 2,6-Dichloropyridine (10 kg), NaOMe (40 kg), MeOH (200 L), 60°C, 24 h.

  • Esterification : 2-Chloro-6-methoxypyridine (8.7 kg), K₂CO₃ (15 kg), EtOH (150 L), 80°C, 12 h.

  • Chlorination : Ethyl 6-methoxypicolinate (7.2 kg), POCl₃ (21 L), 110°C, 6 h.

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